Calyciphylline A
Overview
Description
Calyciphylline A is a member of the Daphniphyllum alkaloids, a diverse family of natural products isolated from the genus Daphniphyllum. These alkaloids are known for their complex polycyclic structures and significant biological activities. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications .
Scientific Research Applications
Future Directions
Mechanism of Action
Target of Action
Calyciphylline A is a type of Daphniphyllum alkaloid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The synthesis of this compound involves key steps such as a radical cyclization to form the hydroindole system and piperidine ring closure through a stereocontrolled aldol cyclization . These steps could potentially influence its interaction with its targets.
Biochemical Pathways
The synthesis of this compound involves a series of complex reactions, including radical cyclization and stereocontrolled aldol cyclization . These reactions could potentially affect various biochemical pathways.
Result of Action
Daphniphyllum alkaloids, the family to which this compound belongs, are known for their diverse biological activities, including anti-tubulin polymerization, anti-hiv, anticarcinogenic, vasorelaxant, and cytotoxic effects .
Action Environment
The synthesis of this compound involves a series of complex reactions that could potentially be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Calyciphylline A plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, which is essential for microtubule formation. The interaction between this compound and tubulin inhibits tubulin polymerization, leading to disruption of microtubule dynamics . Additionally, this compound has been shown to interact with proteins involved in the HIV replication cycle, thereby exhibiting anti-HIV properties .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of tubulin polymerization and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tubulin polymerization . At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions contribute to the overall biological activity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calyciphylline A involves several key steps, including intramolecular Michael addition, palladium-catalyzed alkenylation, and radical cyclization. One notable approach is the stereocontrolled aldol cyclization to form the ABC-tricyclic framework, which is a crucial building block for this compound-type alkaloids . The synthesis also involves the installation of a methyl group in the bowl-shaped azatricyclic structure with configuration retention .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic strategies developed in research laboratories provide a foundation for potential large-scale production. These methods typically involve the use of advanced organic synthesis techniques and catalysts to achieve the desired complex structures .
Chemical Reactions Analysis
Types of Reactions: Calyciphylline A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s complex structure allows for multiple reaction sites, making it a versatile molecule for synthetic modifications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Comparison with Similar Compounds
- Daphenylline
- Himalensine A
- Daphnipaxianine A
- Daphnicyclidin A
Calyciphylline A stands out among these compounds due to its unique structural features and significant biological activities, making it a valuable target for further research and development.
Properties
IUPAC Name |
methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJWHRTAHFESH-IGJFRSLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[N+]2(C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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